molecular formula C11H19N5 B2590773 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1416346-18-3

3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2590773
CAS RN: 1416346-18-3
M. Wt: 221.308
InChI Key: XEQHVJCAJUCAST-UHFFFAOYSA-N
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Description

The compound “3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine” is a derivative of [1,2,4]triazolo[4,3-a]pyridine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves the design and creation of a series of novel compounds . The synthesis process is carried out using highly electron-deficient 2-hydrazinopyridines .


Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further investigations into its potential as a novel inhibitor for c-Met/VEGFR-2 kinases . Additionally, more research could be conducted to explore its antiproliferative activities against various cell lines .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-2-6-16-10(3-1)13-14-11(16)9-15-7-4-12-5-8-15/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQHVJCAJUCAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN3CCNCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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